(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[3-(2-ethoxyethyl)-4-fluoro-1,3-benzothiazol-2-ylidene]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S2/c1-2-27-13-12-23-19-16(21)9-6-10-17(19)28-20(23)22-18(24)11-14-29(25,26)15-7-4-3-5-8-15/h3-10H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWKEHGULSTLTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=CC=C2SC1=NC(=O)CCS(=O)(=O)C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives. Its unique structural features suggest potential biological activities, making it a candidate for further pharmacological exploration. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse sources.
- IUPAC Name : this compound
- Molecular Formula : CHFNOS
- Molecular Weight : 436.5 g/mol
- CAS Number : 1322236-39-4
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Benzo[d]thiazole Core : This involves cyclization reactions using appropriate precursors.
- Introduction of Functional Groups : Subsequent reactions introduce the ethoxyethyl and phenylsulfonyl groups, which are crucial for biological activity.
- Purification and Characterization : Final products are purified using chromatography and characterized by NMR and mass spectrometry.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Benzothiazole Derivative A | 250 | Moderate |
| Benzothiazole Derivative B | 50 | High |
| This compound | TBD | TBD |
Anticancer Activity
Studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation. For example, compounds have been tested against various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), showing moderate to high inhibitory effects . The specific mechanism often involves the modulation of key signaling pathways involved in cell growth and survival.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Interaction with enzymes critical for cellular processes.
- Receptor Modulation : Binding to specific receptors that mediate cellular responses.
- DNA Interaction : Some derivatives have shown the ability to intercalate with DNA, leading to antiproliferative effects.
Case Studies
- Study on Antimicrobial Efficacy : A series of benzothiazole derivatives were evaluated for their antimicrobial properties against resistant strains, revealing that certain modifications significantly enhanced potency .
- Anticancer Screening : In vitro assays demonstrated that derivatives similar to this compound effectively inhibited the growth of several cancer cell lines at low micromolar concentrations .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several analogs, but key differences define its unique properties:
Key Observations :
- Benzothiazole vs. Thiazole/Quinazolinone Cores: The benzothiazole core in the target compound and ’s analog provides planar aromaticity conducive to π-π stacking, whereas thiazole-pyridine hybrids () or quinazolinones () introduce varied electronic environments .
- Fluorine Substitution: The 4-fluoro group in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., ) .
- Sulfonamide vs.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide, and what challenges arise during its multi-step synthesis?
- Methodological Answer : The synthesis typically involves forming the benzo[d]thiazole core via condensation of 4-fluoro-2-aminothiophenol with a β-ketoester under acidic conditions, followed by introduction of the 2-ethoxyethyl group via alkylation. The final step employs a nucleophilic acyl substitution to attach the phenylsulfonylpropanamide moiety. Key challenges include controlling regioselectivity during thiazole ring formation and avoiding racemization during imine bond formation. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) and catalysts (e.g., Pd/C for hydrogenation) are critical for yield optimization .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR (e.g., DMSO-d solvent) confirm regiochemistry of the thiazole ring and E/Z configuration of the imine bond. For example, coupling constants (J = 12–16 Hz) in NMR distinguish E-isomers .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]) and fragmentation patterns to validate the sulfonyl and ethoxyethyl groups .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and monitor degradation products under stress conditions .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test activity against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC values are calculated via dose-response curves .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. EC values <10 μM suggest promising anticancer activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?
- Methodological Answer : Discrepancies (e.g., variable IC values in kinase assays) may arise from differences in assay conditions (e.g., ATP concentration, pH). To address this:
- Standardized Protocols : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and ATP concentrations (1 mM).
- Orthogonal Assays : Validate hits with SPR (surface plasmon resonance) to measure binding kinetics (k/k) .
- Computational Docking : Compare binding poses in homology models (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with sulfonyl groups) .
Q. What strategies optimize the compound’s metabolic stability and bioavailability in preclinical studies?
- Methodological Answer :
- Prodrug Design : Mask the sulfonyl group with ester prodrugs to enhance intestinal absorption. Hydrolysis in plasma releases the active compound .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure t. CYP450 inhibitors (e.g., ketoconazole) identify major metabolic pathways .
- LogP Adjustment : Introduce polar substituents (e.g., hydroxyl groups) to reduce LogP from ~3.5 to <2.5, improving aqueous solubility .
Q. How do substituents on the phenylsulfonyl group influence structure-activity relationships (SAR)?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Para-nitro or trifluoromethyl groups enhance electrophilicity, improving target binding (e.g., ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for unsubstituted analogs) .
- Steric Effects : Ortho-substituents reduce potency due to steric clashes in the binding pocket (e.g., IC increases from 0.8 μM to 5.2 μM with 2-methyl substitution) .
- Table :
| Substituent (R) | IC (μM) | LogP |
|---|---|---|
| -H | 1.2 | 3.4 |
| -NO | 0.7 | 3.8 |
| -CF | 0.9 | 4.1 |
| -OCH | 2.5 | 2.9 |
Q. What advanced computational methods predict off-target interactions and toxicity?
- Methodological Answer :
- PharmaGKB Database : Screen for homology with known toxicophores (e.g., hERG channel inhibitors) using SMARTS patterns .
- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB ID: 2BXF) to predict plasma protein binding (>90% suggests poor free fraction) .
- TOPKAT/LAZAR : QSAR models estimate mutagenicity (Ames test) and hepatotoxicity risks .
Methodological Notes
- Contradictory Data : and report conflicting cytotoxicity in analogous thiazoles. Resolve via dose-range testing (0.1–100 μM) and RNA-seq to identify transcriptomic biomarkers .
- Synthetic Pitfalls : highlights epimerization during imine formation; use chiral HPLC (Daicel AD-H column) to monitor enantiopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
